

Revolutionizing In Vitro Kinase Profiling with H-RREEEETEEE-OH

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Compound of Interest

Compound Name: *H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH*

Cat. No.: *B3028383*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing the novel peptide substrate, H-RREEEETEEE-OH, for in vitro kinase assays. This peptide has been designed for high-throughput screening and detailed kinetic analysis of a broad spectrum of protein kinases. Its unique amino acid sequence allows for sensitive and specific detection of kinase activity, making it an ideal tool for drug discovery and fundamental research. Here, we present detailed protocols for fluorescence-based kinase assays, data analysis, and inhibitor screening, alongside illustrative signaling pathways and experimental workflows.

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of specific kinase inhibitors is a major focus of modern drug discovery. A crucial step in this process is the in vitro kinase assay, which allows for the measurement of kinase activity and the quantification of inhibitor potency.

The peptide H-RREEEETEEE-OH serves as a versatile substrate for a variety of serine/threonine kinases. The presence of multiple glutamic acid residues provides a strong negative charge upon phosphorylation of the central threonine, a feature that can be exploited in various assay formats. This document outlines the principles and methodologies for using H-RREEEETEEE-OH in a robust and reproducible in vitro kinase assay.

Assay Principle

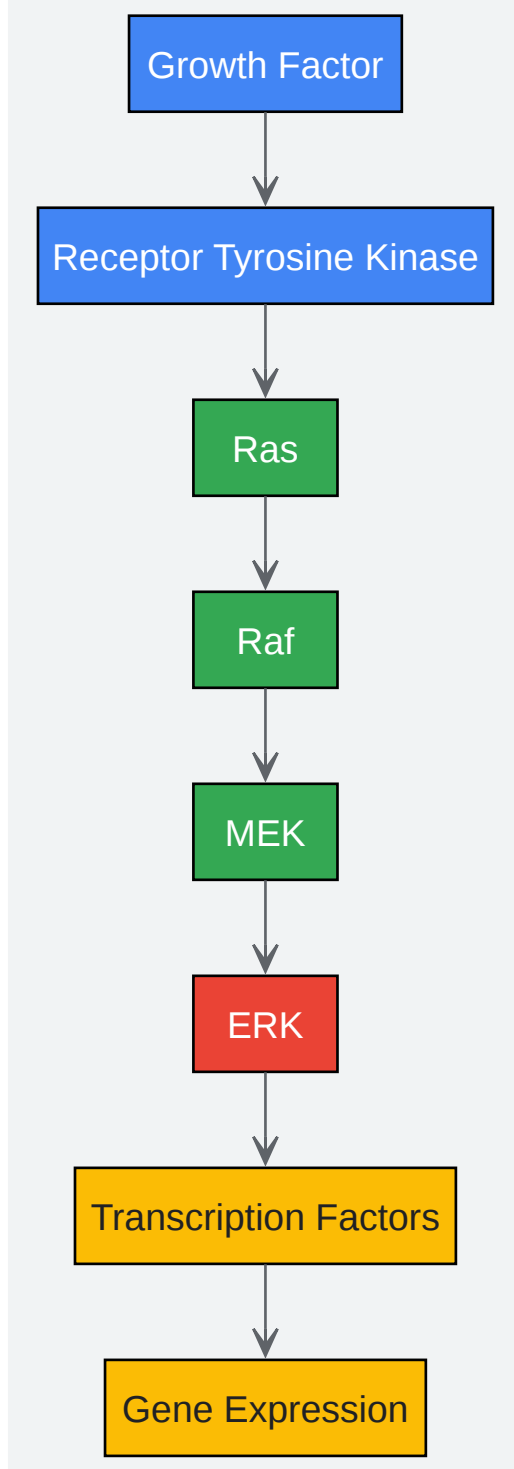
The in vitro kinase assay using H-RREEEETEEE-OH is based on the enzymatic transfer of the gamma-phosphate from ATP to the threonine residue within the peptide sequence by a protein kinase. The resulting phosphorylated peptide can be detected and quantified using several methods. A common and highly sensitive method is a fluorescence polarization (FP) assay.

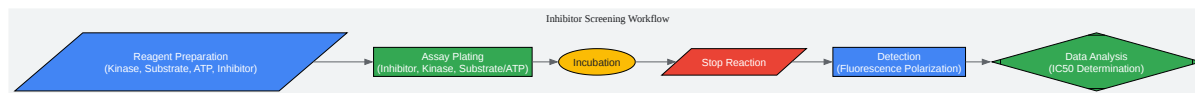
In an FP-based assay, a fluorescently labeled version of the H-RREEEETEEE-OH peptide is used. In solution, the small, fluorescently-labeled peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation and in the presence of a phosphopeptide-binding molecule (e.g., a specific antibody or a metal ion chelate), the effective size of the fluorescent complex increases significantly. This increased size slows down the rotational motion of the fluorophore, leading to a higher fluorescence polarization value. The change in fluorescence polarization is directly proportional to the amount of phosphorylated peptide and thus to the kinase activity.

Signaling Pathway Context

The kinases that phosphorylate substrates with acidic residues C-terminal to the phosphorylation site, such as the one mimicked by H-RREEEETEEE-OH, are often involved in critical signaling pathways that regulate cell growth, differentiation, and apoptosis. One such example is the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway





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